molecular formula C14H14N2 B8030430 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole

Cat. No.: B8030430
M. Wt: 210.27 g/mol
InChI Key: ZICYXHGTWSBXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole is a heterocyclic aromatic organic compound characterized by its fused indole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole typically involves the reaction of indole with 2,5-dimethylpyrrole under specific conditions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions include heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the indole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of indole-3-carboxylic acids or indole-3-aldehydes.

  • Reduction: Reduction reactions can produce indole derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: In chemistry, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used as a probe to investigate cellular processes and molecular interactions.

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.

Molecular Targets and Pathways:

  • Antimicrobial Activity: The compound may target bacterial cell walls or fungal cell membranes, leading to cell lysis.

  • Anticancer Activity: It may inhibit enzymes or proteins involved in cell cycle regulation, apoptosis, or DNA replication.

Comparison with Similar Compounds

  • 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole: This compound is structurally similar but differs in the position of the dimethyl group on the pyrrole ring.

  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline: Another related compound with an aniline group instead of the indole ring.

Uniqueness: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity

Properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-10-3-4-11(2)16(10)13-6-5-12-7-8-15-14(12)9-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICYXHGTWSBXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)C=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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